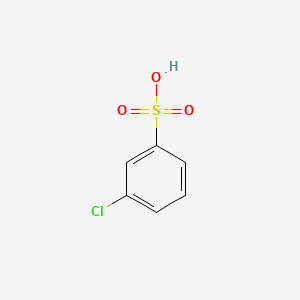

3-chlorobenzenesulfonic Acid

Overview

Description

3-Chlorobenzenesulfonic acid, also known as 3-chlorophenolsulfonic acid or 3-CPSA, is an organic compound that is widely used in the synthesis and production of various materials. It is a white, crystalline solid with a molecular formula of C6H4ClO3S and a molecular weight of 187.55 g/mol. It is a strong acid that is soluble in water and alcohol. It is used in a variety of industrial applications, including the production of dyes, pharmaceuticals, pesticides, and other chemicals.

Scientific Research Applications

Synthesis and Material Development

3-Chlorobenzenesulfonic Acid (3-CBS) has been explored in various synthesis and material development contexts. For instance, it's used in the creation of hybrid nanomaterials. In a study by Lakraimi et al. (2006), 4-Chlorobenzenesulfonate, a related compound, was intercalated into zinc-aluminium layered double hydroxides (LDHs), producing a stable hybrid nanostructured material. This demonstrates the potential of chlorobenzenesulfonic acid derivatives in creating advanced materials (Lakraimi et al., 2006).

Luminescent Properties and Crystal Structures

The luminescent properties and crystal structures of compounds involving chlorobenzenesulfonic acid derivatives have been investigated. Yu et al. (2015) synthesized several Cd(II) complexes with chlorobenzenesulfonic acid derivatives, revealing the potential of these compounds in developing materials with unique luminescent properties (Yu et al., 2015).

Environmental Detection and Quantification

Detecting and quantifying chlorobenzenesulfonic acid in environmental samples is another area of interest. Kendall (1989) utilized infrared spectra and ion-pair liquid chromatography for identifying and quantifying p-chlorobenzenesulfonic acid in groundwater, highlighting its environmental relevance (Kendall, 1989).

Use in Organic Chemistry Reactions

In organic chemistry, chlorobenzenesulfonic acid derivatives serve as catalysts and intermediates. Shitole et al. (2016) demonstrated the use of chlorosulfonic acid as a catalyst in synthesizing benzimidazoles, providing a practical and economically attractive protocol (Shitole et al., 2016).

Waste Recovery and Utilization

Recovery and utilization of waste containing chlorobenzenesulfonic acid are also explored. Cun-yu (2005) described a recovery process where p-chlorobenzenesulfonic acid, separated by crystallization from waste acid, was reused as a catalyst, showcasing its potential in waste minimization and recycling (Cun-yu, 2005).

Spectroscopic Analysis

Spectroscopic studies of chlorobenzenesulfonic acid contribute to understanding its properties. Varghese et al. (2009) performed a vibrational spectrum analysis of p-chlorobenzenesulfonic acid, contributing to the field of non-linear optics and providing insights into its molecular structure (Varghese et al., 2009).

Mechanism of Action

Target of Action

3-Chlorobenzenesulfonic Acid is primarily used in organic synthesis . It acts as a sulfonating agent for aldehydes and ketones , and as a catalyst in esterification and acylation reactions . It is also used in the preparation of benzenesulfonic esters .

Mode of Action

The mode of action of this compound involves its reaction with other compounds. For instance, in the chlorosulfonation of benzene, the benzene reacts with chlorosulfonic acid to produce benzenesulfonic acid and HCl . Then, the benzenesulfonic acid reacts with a second equivalent of chlorosulfonic acid to produce benzenesulfonyl chloride and sulfuric acid .

Biochemical Pathways

The biochemical pathways affected by this compound are related to its role in organic synthesis. It is involved in the sulfonation of aldehydes and ketones, and in the catalysis of esterification and acylation reactions . These reactions are part of broader biochemical pathways in the synthesis of various organic compounds.

Pharmacokinetics

It is more soluble in organic solvents such as alcohols and ethers . These properties may affect its bioavailability.

Result of Action

The result of the action of this compound is the formation of new compounds through sulfonation, esterification, and acylation reactions . These reactions lead to the synthesis of a variety of organic compounds, including benzenesulfonic esters .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals. For instance, the reaction of this compound with 3-chloronitrobenzene to produce this compound occurs at low temperatures . Additionally, this compound is a strong acid, and its reactions are likely to be affected by the pH of the environment . It should be stored in a sealed container, away from sources of ignition and oxidizing agents .

Safety and Hazards

Properties

IUPAC Name |

3-chlorobenzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO3S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQOJIHIRSVQTJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50942880 | |

| Record name | 3-Chlorobenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20677-52-5 | |

| Record name | 3-Chlorobenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020677525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chlorobenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B3034602.png)

![3-{8-Bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl}propanoic acid](/img/structure/B3034604.png)

![2-{[(2-Chlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3034613.png)

![2-{(E)-[(3-chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B3034615.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B3034618.png)

![3-Chloro-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B3034619.png)

![2,3-dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B3034621.png)

![2-{[(2,4-Dichlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3034623.png)